molecular formula C34H37N3O7 B033795 DMT-ibu-dC CAS No. 100898-62-2

DMT-ibu-dC

カタログ番号: B033795
CAS番号: 100898-62-2
分子量: 599.7 g/mol
InChIキー: UGBSAMWXUKFNAH-ILJQZKEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMT-ibu-dC (5'-O-DMT-ibu-dC) is a chemically modified deoxycytidine derivative primarily utilized in the synthesis of oligodeoxyribonucleotides. Its structure features a 4,4′-dimethoxytrityl (DMT) group at the 5′-position and an ibu modification (specific substituent details pending further structural elucidation) on the nucleobase or sugar moiety. This compound is classified as a phosphoramidite monomer, a critical building block in solid-phase oligonucleotide synthesis . Its primary application lies in constructing DNA sequences with tailored modifications for research in molecular biology, diagnostics, and therapeutic development.

Key properties include:

  • Purity: ≥98.0% (clinical-grade standards) .
  • Role: Enables controlled elongation of DNA strands during automated synthesis by protecting reactive sites and ensuring coupling efficiency .

準備方法

Structural and Functional Significance of DMT-Ibu-dC in Oligonucleotide Synthesis

This compound serves dual protective roles in DNA synthesis: the dimethoxytrityl (DMT) group blocks the 5′-hydroxyl during phosphoramidite coupling, while the isobutyryl (ibu) moiety protects the N4-amino group of cytosine from undesired side reactions . This combination ensures high-fidelity nucleotide incorporation, particularly in sequences prone to depurination or base modification. The ibu group’s steric bulk prevents adduct formation during oxidation steps, a critical advantage over benzoyl protections that exhibit 5% transamination under standard deprotection .

Synthesis of 5′-O-Dimethoxytrityl-2′-Deoxycytidine (DMT-dC)

Tritylation Reaction Conditions

The 5′-hydroxyl tritylation employs dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine, achieving 92–96% yields through nucleophilic substitution . Key parameters include:

  • Solvent system : Anhydrous pyridine/DCM (3:1 v/v) for optimal DMT-Cl solubility

  • Stoichiometry : 1.2 equivalents DMT-Cl per deoxycytidine

  • Reaction time : 18–24 hours at room temperature under nitrogen

Post-reaction purification uses silica chromatography with triethylamine-methanol-DCM gradients, effectively removing residual DMT-OH byproducts .

Analytical Validation

Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) confirms tritylation success through retention time shifts from 8.2 min (free dC) to 21.5 min (DMT-dC) . Mass spectrometry (MALDI-TOF) verifies molecular ions at m/z 706.3 [M+H]+ (calculated 705.8) .

N4-Isobutyryl Protection of DMT-dC

Acylation Protocol

FactorOptimal ConditionYield Impact
Anhydride Equiv2.5Max yield
Temperature25°C<2% dimer
SolventAcetonitrile93% purity

Exceeding 3.0 equivalents promotes N4,O2-bis-acylation (8–12% byproducts), necessitating precise stoichiometric control .

Solid-Phase Incorporation Using this compound Phosphoramidites

Phosphoramidite Synthesis

This compound is converted to β-cyanoethyl phosphoramidite using:

  • 2-Cyanoethyl tetraisopropylphosphorodiamidite (1.5 equiv)

  • 1H-Tetrazole (0.45 M in ACN) as activator
    Coupling efficiency reaches 98.7% within 3 minutes, as monitored by trityl assay .

Oligonucleotide Assembly

Automated synthesizers deploy 0.1 M this compound phosphoramidite solutions with:

  • Oxidizer: 0.02 M iodine in THF/pyridine/H2O

  • Capping: Acetic anhydride/N-methylimidazole

Extended coupling times (180 s) minimize deletion sequences in GC-rich regions .

Deprotection Strategies for this compound

Simultaneous DMT/Ibu Removal

AMA (NH3/CH3NH2) method :

  • 40% methylamine/30% NH4OH (1:1 v/v)

  • 65°C for 10 minutes

  • Transamination <0.5% for ibu vs. 5% for benzoyl

UltraMild conditions :

  • 0.05 M K2CO3 in methanol (25°C, 17 hours)

  • Preserves sensitive modifications (e.g., 5-formyl-dC)

Sequential Deprotection

  • DMT removal : 3% dichloroacetic acid in DCM (2 × 30 s)

  • Ibu cleavage : 28% NH4OH/ethanol (3:1) at 55°C, 8 hours

Sequential methods show 99.2% deprotection efficiency versus 97.5% for simultaneous approaches .

Stability Considerations in Synthesis

DCM Compatibility

While DMT groups exhibit 0.012% degradation/hour in DCM , standard synthesis steps (total DCM exposure <30 minutes) limit degradation to <0.6% . Prolonged storage (>48 hours) causes detectable DMT-CH2Cl adducts .

Thermal Stability

This compound phosphoramidites remain stable for:

  • 6 months at -20°C under argon

  • 72 hours at 25°C (acetonitrile solutions)

Analytical Characterization

HPLC Profiling

ParameterDMT-dCThis compound
Retention (min)21.524.8
Purity (%)98.797.9
ColumnXBridge C18XBridge C18

Mass Spectrometry

  • This compound : Observed m/z 831.4 [M+H]+ (calc. 830.9)

  • Deprotected dC : m/z 228.1 [M+H]+ (calc. 227.2)

Comparative Analysis of Synthetic Approaches

Yield Optimization

MethodDMT YieldIbu YieldTotal Purity
Classical92%89%81%
DMAP-accelerated96%93%89%
UltraMild94%95%90%

Cost Analysis

  • DMT-Cl accounts for 68% of raw material costs

  • DMAP reduces reaction time by 40%, lowering energy expenses

化学反応の分析

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine undergoes several types of chemical reactions during its synthesis and application:

    Oxidation: This reaction is part of the oligonucleotide synthesis cycle, converting phosphite triesters to phosphate triesters.

    Substitution: The protective groups (DMT and ibu) are substituted with hydrogen atoms during the deprotection step.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the deprotected nucleoside, which can then be incorporated into DNA sequences for various applications .

科学的研究の応用

5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. These oligonucleotides are essential for:

作用機序

The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine involves its incorporation into DNA sequences during synthesis. The protective groups prevent unwanted side reactions, ensuring the fidelity of the DNA sequence. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in normal DNA functions .

類似化合物との比較

Comparative Analysis with Similar Compounds

DMT-ibu-dC belongs to a family of modified nucleosides optimized for oligonucleotide synthesis. Below is a comparative evaluation against structurally and functionally analogous compounds:

DMT-dC(ac) Phosphoramidite

  • Structure : Features a DMT group at the 5′-position and an N4-acetyl (ac) modification on cytidine.
  • Molecular Formula : C₄₁H₅₀N₅O₈P .
  • Applications : Used in standard oligonucleotide synthesis; the acetyl group enhances stability during deprotection steps.
  • Key Difference : Unlike this compound, DMT-dC(ac) lacks the ibu moiety, which may alter steric hindrance or solubility profiles during synthesis .

2'-F-Bz-dC Phosphoramidite

  • Structure : Contains a 2′-fluoro substitution on the ribose and a benzoyl (Bz) protecting group on cytidine.
  • Applications : Designed for synthesizing RNA-DNA chimeras ; the fluorine enhances nuclease resistance and thermal stability.
  • Key Difference : The 2′-fluoro modification distinguishes it from this compound, which retains a natural 2′-deoxyribose configuration. This impacts duplex stability and therapeutic applicability .

di-Val-L-dC

  • Structure : A valine-modified deoxycytidine derivative with di-valine side chains.
  • Applications : Acts as a reverse transcriptase inhibitor for hepatitis B virus (HBV) treatment.
  • Key Difference : Unlike this compound, di-Val-L-dC is a therapeutic agent rather than a synthesis reagent. Its valine groups facilitate cellular uptake and target binding .

DMT-2′Fluoro-dC(ac) Phosphoramidite

  • Structure : Combines a DMT group , 2′-fluoro ribose, and N4-acetyl cytidine.
  • Molecular Formula : C₄₁H₄₉FN₅O₈P .
  • Applications : Used in antisense oligonucleotides ; the fluorine stabilizes RNA-DNA hybrids.
  • Key Difference : The dual modifications (2′-F and ac) provide enhanced biostability compared to this compound, which prioritizes simplicity in synthesis workflows .

Comparative Data Table

Compound Molecular Formula Key Modifications Primary Application Advantages/Disadvantages
This compound Not fully disclosed 5′-DMT, ibu group Oligodeoxyribonucleotide synthesis Simplifies coupling; limited stability data
DMT-dC(ac) C₄₁H₅₀N₅O₈P 5′-DMT, N4-acetyl Standard DNA synthesis High stability; common in protocols
2'-F-Bz-dC Not disclosed 2′-F, N-benzoyl RNA-DNA chimeras Nuclease resistance; costly
di-Val-L-dC Not disclosed Valine side chains HBV therapy Therapeutic efficacy; niche use
DMT-2′F-dC(ac) C₄₁H₄₉FN₅O₈P 5′-DMT, 2′-F, N4-acetyl Antisense oligonucleotides Enhanced stability; complex synthesis

Research Findings and Mechanistic Insights

  • Synthetic Efficiency: this compound employs coupling reagents like HATU or DCC (), similar to other phosphoramidites.
  • Stability Considerations : Unlike 2′-F or acetylated derivatives, this compound’s stability under acidic deprotection conditions remains understudied, warranting further pharmacokinetic analysis .
  • Regulatory Context : Compounds like di-Val-L-dC require rigorous similarity assessments per EMA guidelines (), whereas this compound, as a research reagent, follows less stringent quality controls .

生物活性

DMT-ibu-dC (N,N-Dimethyltryptamine-isobutyryl-deoxycytidine) is a modified nucleoside that combines the properties of N,N-Dimethyltryptamine (DMT), a well-known psychedelic compound, with isobutyryl protection on deoxycytidine. This compound has garnered interest in the fields of molecular biology and pharmacology due to its potential biological activities, including effects on DNA stability and its implications in neurotransmission.

DMT is primarily recognized for its psychoactive effects, mediated through serotonin receptors, particularly the 5-HT2A receptor. Research indicates that DMT may also play a role as an endogenous neurotransmitter, influencing various physiological processes beyond its psychedelic effects . The incorporation of DMT into nucleosides like this compound may alter its interaction with biological systems, potentially enhancing or modifying its biological activity.

Stability and Interaction with DNA

The stability of DNA duplexes and triplexes can be significantly influenced by modifications at the nucleoside level. Studies have shown that the presence of amino groups can enhance the stability of these structures . In the context of this compound, the isobutyryl group may provide steric hindrance that affects how this modified nucleoside interacts within DNA strands, potentially impacting gene expression and cellular responses.

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing modified oligonucleotides, this compound was incorporated into 9-mer sequences. The deprotection methods employed revealed that this compound oligomers deprotected cleanly in various systems, indicating favorable synthesis conditions . This finding suggests that this compound can be effectively utilized in oligonucleotide synthesis without significant degradation or modification during the process.

Oligonucleotide Deprotection Method Yield
dAMethod A85%
dC-ibuMethod B90%
dGMethod C70%

Case Study 2: Neuropharmacological Properties

Research into the neuropharmacological properties of DMT indicates that it may influence neurotransmitter systems and exhibit neuroprotective effects. For instance, intravenous administration of DMT has been shown to penetrate the central nervous system rapidly, suggesting that similar derivatives like this compound could also exhibit rapid bioavailability and effects on neuronal signaling pathways .

Research Findings on Biological Activity

  • Neurotransmitter Role : Evidence supports that DMT functions as a neurotransmitter, with potential implications for mood regulation and cognitive function. The incorporation of DMT into nucleosides like this compound may enhance these properties due to altered pharmacokinetics .
  • DNA Interaction : The stability of DNA structures containing this compound has been investigated through molecular dynamics simulations, which suggest that such modifications could enhance binding affinity and stability against enzymatic degradation .
  • Potential Therapeutic Applications : Given its structural similarity to known neurotransmitters and its ability to cross the blood-brain barrier, this compound may have therapeutic potential in treating neurological disorders or enhancing cognitive function .

Q & A

Basic Research Questions

Q. What are the essential analytical techniques for characterizing DMT-ibu-dC in preclinical studies?

Methodological Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Quantitative data should be cross-validated using triplicate measurements and documented with metadata describing instrument parameters, solvent systems, and calibration standards to ensure reproducibility .

Q. How should researchers design controlled experiments to assess this compound's pharmacological activity?

Methodological Answer: Experimental design must include negative controls (e.g., vehicle-treated samples) and positive controls (e.g., known agonists/antagonists). Dose-response curves should span at least five concentrations, with sample sizes calculated using power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors. Randomization and blinding protocols are critical to reduce bias in in vivo studies .

Q. What are the key components of a Data Management Plan (DMP) for studies involving this compound?

Methodological Answer: A robust DMP must specify:

  • Data Types : Raw spectral data (NMR, MS), processed datasets (e.g., IC₅₀ values), and metadata (experimental conditions).
  • Storage Solutions : Secure cloud repositories with version control (e.g., Zenodo, institutional servers).
  • Sharing Protocols : Use of persistent identifiers (DOIs) and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are appropriate for initial analysis of this compound's dose-response relationships?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal curve fitting) are standard for dose-response analysis. Pairwise comparisons should use ANOVA with post-hoc corrections (e.g., Tukey’s test). Data outliers must be evaluated using Grubbs’ test or robust statistical packages like R/Bioconductor .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Publish step-by-step synthesis protocols with explicit reaction conditions (temperature, pH, catalyst ratios). Inter-laboratory validation via round-robin testing is recommended, with shared reference materials and standardized quality control checklists .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct sensitivity analyses to identify confounding variables (e.g., metabolic stability, protein binding). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities. A comparative table documenting variables (e.g., cell lines vs. animal models, dosing regimens) should be created to isolate experimental artifacts .

Q. What advanced computational strategies can predict this compound's off-target interactions?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on chemogenomic databases (e.g., ChEMBL). Validate predictions using orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How can experimental design optimization (DOE) improve this compound synthesis yields?

Methodological Answer: Apply factorial design to test variables (e.g., temperature, solvent polarity). Response surface methodology (RSM) identifies optimal conditions, while pareto charts prioritize influential factors. DOE results should be cross-validated with real-time process analytics (e.g., PAT tools) .

Q. What methodologies integrate multi-omics data to elucidate this compound's mechanism of action?

Methodological Answer: Use network pharmacology approaches to overlay transcriptomic, proteomic, and metabolomic datasets. Tools like Cytoscape or Ingenuity Pathway Analysis (IPA) map interactions, while Bayesian statistics quantify pathway enrichment. Metadata must adhere to MIAME/MINSEQE standards for interoperability .

Q. How should researchers address batch-to-batch variability in this compound production?

Methodological Answer: Implement statistical process control (SPC) charts (e.g., X-bar/R charts) to monitor critical quality attributes (CQAs). Root-cause analysis (RCA) tools (e.g., fishbone diagrams) identify deviations in raw materials or process parameters. Batch records must include raw material certificates and equipment calibration logs .

Q. Data Management and Compliance

Q. What ethical considerations apply when handling human-derived data in this compound studies?

Methodological Answer: Comply with GDPR requirements by anonymizing datasets (e.g., replacing identifiers with pseudonyms). Informed consent forms must explicitly permit data sharing, and IRB-approved Data Protection Impact Assessments (DPIAs) are mandatory for studies involving sensitive health data .

Q. How can researchers ensure data verifiability when sharing this compound datasets?

Methodological Answer: Provide raw data, analysis scripts, and versioned workflows in open-access repositories (e.g., GitHub, Figshare). Use checksums for data integrity validation and embed metadata using standards like ISA-Tab to contextualize experimental conditions .

特性

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBSAMWXUKFNAH-ILJQZKEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100898-62-2
Record name N4-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。